molecular formula C21H19ClN6O B2840486 N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955339-17-0

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2840486
CAS No.: 955339-17-0
M. Wt: 406.87
InChI Key: CDAQSUBPKNQNND-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with substitutions at positions 1, 4, and 6. Key features include:

  • Position 1: A phenyl group, enhancing aromatic interactions.
  • Position 4: A 3-chlorophenylamine moiety, contributing to hydrophobic and halogen bonding.
  • Position 6: A morpholin-4-yl group, improving solubility via its polar oxygen atom .

Its molecular formula is C₂₂H₂₀ClN₆O (calculated molecular weight: 428.89 g/mol). The morpholine substituent distinguishes it from sulfur-containing analogs (e.g., methylthio or ethylthio groups) and influences pharmacokinetic properties such as logP and solubility .

Properties

IUPAC Name

N-(3-chlorophenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O/c22-15-5-4-6-16(13-15)24-19-18-14-23-28(17-7-2-1-3-8-17)20(18)26-21(25-19)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQSUBPKNQNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antitumor properties. They act as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the activity of MET kinase, which is implicated in several cancers. This suggests that the compound may have potential as an anticancer agent by targeting specific signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as IL-17, which plays a critical role in autoimmune diseases. The ability to modulate immune responses positions it as a candidate for treating conditions like rheumatoid arthritis and psoriasis .

Neurological Applications

There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives can influence neurological pathways. The morpholine group is known to interact with neurotransmitter systems, potentially providing neuroprotective effects or improving cognitive function in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited nanomolar inhibition of MET kinase activity with favorable pharmacokinetics . This suggests that this compound could similarly inhibit tumor growth through kinase modulation.

Case Study 2: Inflammatory Disease Treatment

In a preclinical model of rheumatoid arthritis, compounds with similar structures showed reduced joint inflammation and damage by inhibiting IL-17 production . This positions the compound as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 6

The morpholine group at position 6 is critical for solubility and target engagement. Comparisons include:

Compound Name Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Morpholin-4-yl 428.89 Enhanced solubility; kinase inhibition potential
CP0130713 () Methylthio 403.28 Ki = 130 nM (kinase inhibition)
Compound 78d () (2-Morpholinoethyl)thio 513.03 Lower solubility due to thioether
G932-0131 () Morpholin-4-yl 386.46 logP = 4.58; 2-methylphenyl at C4
G932-0341 () 4-Methylpiperidin-1-yl 402.47 4-fluorophenyl at C4; altered target selectivity

Key Insight : Morpholine-containing derivatives exhibit higher polar surface areas compared to thioether analogs, suggesting better aqueous solubility. However, sulfur-containing groups (e.g., methylthio in CP0130713) may enhance membrane permeability due to increased lipophilicity .

Variations at Position 4 (Amine Substituent)

The 3-chlorophenyl group at position 4 influences target binding and steric effects:

Compound Name Position 4 Substituent Biological Activity Reference
Target Compound 3-Chlorophenyl Kinase modulation
PP2 () 4-Chlorophenyl Src kinase inhibition
Compound 25 () 3-Chloro-4-fluorophenyl Preclinical activity
G932-0131 () 2-Methylphenyl logP = 4.58; reduced halogen interactions

Key Insight: Halogenated aryl groups (e.g., 3-chlorophenyl) enhance binding to hydrophobic pockets in kinase targets, while non-halogenated substituents (e.g., 2-methylphenyl) may reduce potency .

Physicochemical Properties

  • logP Comparisons :
    • Target Compound: Estimated logP ~4.5 (similar to G932-0131 ).
    • Thioether Analogs (e.g., CP0130713): Higher logP due to sulfur’s lipophilicity .
  • Solubility : Morpholine derivatives generally exhibit better solubility in polar solvents compared to piperidine or thioether analogs .

Biological Activity

N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its diverse pharmacological properties.
  • Morpholine ring : Enhances solubility and bioavailability.
  • Chlorophenyl group : May influence its biological activity through electronic effects.

Molecular Formula : C19_{19}H20_{20}ClN5_5

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit potent anticancer activities. A study highlighted that compounds with similar scaffolds acted as dual inhibitors of EGFR and VEGFR2 with IC50_{50} values ranging from 0.3 to 24 µM. Specifically, these compounds demonstrated the ability to:

  • Inhibit tumor growth in various cancer cell lines.
  • Induce apoptosis and inhibit cell migration.
  • Suppress cell cycle progression leading to DNA fragmentation .

The mechanism by which this compound exerts its effects involves:

  • Kinase Inhibition : The compound likely binds to the ATP-binding pocket of kinases, disrupting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes associated with cancer progression:

  • Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest.
  • 5-lipoxygenase (5-LOX) : Associated with inflammation and cancer progression.

Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Dual EGFR/VGFR2 Inhibition :
    • A derivative was tested in an MCF-7 breast cancer model, demonstrating significant inhibition of tumor growth and induction of apoptosis at low concentrations (IC50_{50} = 0.3 µM) .
  • Selectivity Studies :
    • Compounds were evaluated for selectivity against various kinases. The results indicated that while some compounds showed high selectivity for EGFR, others had broader activity against multiple kinases, which could lead to side effects but also suggests potential for polypharmacology .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50_{50} Range
Antitumor ActivityInhibition of tumor growth in MCF-7 cells0.3 - 24 µM
Kinase InhibitionDual inhibition of EGFR and VEGFR20.3 - 7.60 µM
CDK InhibitionCell cycle arrest via CDK1 and CDK2 inhibitionVariable
5-Lipoxygenase InhibitionAnti-inflammatory effectsVariable

Q & A

Basic: What are the key synthetic challenges in preparing N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution to introduce the morpholine moiety. Critical challenges include:

  • Regioselectivity : Ensuring substitution occurs at the 6-position of the pyrazolo[3,4-d]pyrimidine core. Use morpholine with formaldehyde under reflux in ethanol (70–80°C, 10–12 hours) to promote Mannich-type reactions .
  • Purity : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (typically 60–75%) .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for aryl chlorides .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Target Selectivity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm interactions with kinases or GPCRs .
  • Cellular Context : Compare activity in primary cells vs. immortalized lines; differences in metabolism or receptor density may explain discrepancies .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm), morpholine protons (δ 3.6–3.8 ppm), and NH groups (δ 9.4–11.8 ppm, broad singlet) .
  • IR Spectroscopy : Confirm morpholine incorporation via C-O-C stretching (1250–1150 cm⁻¹) and NH stretches (3300–3200 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazolo-pyrimidine core and substituents (e.g., 12–15° for aryl groups) to validate 3D conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?

Answer:

  • Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance π-π stacking with kinase ATP pockets .
  • Morpholine Modifications : Introduce sp³-hybridized substituents (e.g., piperazine) to improve solubility and reduce hERG channel liability .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets like mGlu4 or CDK2 .

Basic: What strategies address poor aqueous solubility during in vitro biological testing?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .
  • pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) suspensions for cell-based assays .
  • Prodrug Synthesis : Introduce phosphate or glycoside groups at the 4-amine position to improve bioavailability .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 Knockout : Delete putative targets (e.g., mTOR or EGFR) in cell lines to assess dependency .
  • Thermal Shift Assays : Monitor protein stabilization upon compound binding using differential scanning fluorimetry .
  • Metabolic Profiling : Use LC-MS/MS to track downstream metabolites (e.g., phosphorylated substrates) in treated tissues .

Basic: What analytical methods quantify the compound in biological matrices during pharmacokinetic studies?

Answer:

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) for sensitivity (LOQ: 1 ng/mL) .
  • Internal Standards : Use deuterated analogs (e.g., d₄-morpholine) to correct for matrix effects .

Advanced: How can computational modeling predict metabolic liabilities in vivo?

Answer:

  • CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify sites of oxidation (e.g., morpholine ring) prone to hepatic clearance .
  • Metabolite Identification : Simulate Phase I/II metabolism with MetaSite and validate via in vitro liver microsomal assays .

Basic: What safety considerations are critical during handling and storage?

Answer:

  • Stability : Store at –20°C under argon to prevent morpholine oxidation or hydrolysis of the pyrimidine ring .
  • Toxicity Screening : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to rule out genotoxicity .

Advanced: How can researchers scale synthesis while maintaining enantiomeric purity for chiral analogs?

Answer:

  • Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to resolve enantiomers .
  • Asymmetric Catalysis : Employ Rhodium(I)-DuPhos complexes for stereoselective aryl amination .

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